N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide
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Overview
Description
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro and methyl group, a benzamide moiety, and a fluorine atom. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced into the pyrazole ring via electrophilic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Condensation Reaction: The pyrazole derivative is then reacted with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide moiety.
Schiff Base Formation: Finally, the compound is synthesized by condensing the pyrazole derivative with an appropriate aldehyde or ketone to form the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the Schiff base linkage to an amine.
Substitution: The chloro and fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(4-bromo-3,5-dimethoxyphenyl)methylideneamino]-2-ethoxy-2-(4-morpholin-4-ylphenyl)acetamide: Similar structure with different substituents, used in enzyme inhibition studies.
N-[(E)-(4-methylphenyl)methylideneamino]-2-(2H-1,2,3,4-tetrazol-5-yl)ethanamide: Another Schiff base derivative with different functional groups.
Uniqueness
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-fluorobenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClFN4O |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-fluorobenzamide |
InChI |
InChI=1S/C18H14ClFN4O/c1-12-15(17(19)24(23-12)13-7-3-2-4-8-13)11-21-22-18(25)14-9-5-6-10-16(14)20/h2-11H,1H3,(H,22,25)/b21-11+ |
InChI Key |
VSMQSUVRUZWDCC-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CC=C2F)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC=CC=C2F)Cl)C3=CC=CC=C3 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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